![molecular formula C15H12N2O2S B2703202 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide CAS No. 477710-68-2](/img/structure/B2703202.png)
2-(2-cyanophenyl)sulfinyl-N-methylbenzamide
Overview
Description
“2-(2-cyanophenyl)sulfinyl-N-methylbenzamide” is a chemical compound with the CAS Number: 477885-79-3 . It has a molecular weight of 268.34 and its IUPAC name is 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “2-(2-cyanophenyl)sulfinyl-N-methylbenzamide” is C15H12N2OS . The InChI code for the compound is 1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 268.34 . The InChI code for the compound is 1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize various heterocyclic compounds, including benzothiazine derivatives, employing reactions that involve sulfinyl groups similar to those found in 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide. These synthetic routes are pivotal for creating compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2006).
Catalysis and Organic Transformations
The compound has relevance in catalysis and organic transformation studies, where its structural motifs are utilized in developing new reactions. For instance, copper-mediated aminosulfonylation of vinyl derivatives demonstrates the compound's role in facilitating novel organic transformations, leading to the synthesis of sulfonylated lactams, which are crucial intermediates in pharmaceutical synthesis (Wang et al., 2019).
Material Science and Polymer Synthesis
The structural features of 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide are instrumental in the synthesis and characterization of novel aromatic polyimides. These materials are known for their excellent thermal stability and are used in various high-performance applications, from electronics to aerospace (Butt et al., 2005).
Fluorescence and Optical Applications
Compounds containing similar sulfinyl and benzamide groups have been studied for their optical properties, including fluorescence. These studies are essential for developing new materials for optical devices, sensors, and imaging applications (Xu et al., 2013).
Pharmacological Applications
The structure of 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide is closely related to various pharmacologically active compounds. Research into similar structures has led to the development of new histone deacetylase (HDAC) inhibitors, which are promising agents for cancer treatment and other diseases (Kiyokawa et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-17-15(18)12-7-3-5-9-14(12)20(19)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBPAUXJOZLTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenyl)sulfinyl-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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